molecular formula C22H14 B14083424 1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene

Cat. No.: B14083424
M. Wt: 292.4 g/mol
InChI Key: RAASUWZPTOJQAY-WZAAGXFHSA-N
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Description

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene: is a deuterated polycyclic aromatic hydrocarbon (PAH) Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

    Deuteration: Introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Cyclization: Formation of the polycyclic structure through cyclization reactions, often involving Friedel-Crafts alkylation or acylation.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the availability of deuterated precursors and solvents is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of partially or fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the aromatic ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Quinones, hydroxylated derivatives

    Reduction: Hydrogenated derivatives

    Substitution: Nitro, halo, or other substituted derivatives

Scientific Research Applications

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of deuteration on the physical and chemical properties of PAHs.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins, to understand the impact of deuteration on biological systems.

    Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as deuterated polymers and coatings, which may exhibit enhanced stability and performance.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their activity and function.

    Pathways Involved: Deuteration can affect metabolic pathways by altering the rate of enzymatic reactions, leading to changes in the metabolism and bioavailability of the compound.

Comparison with Similar Compounds

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene can be compared with other deuterated PAHs and non-deuterated analogs:

    Similar Compounds: Benzo[b]triphenylene, 1,2,3,4,5,6,7,8-octadeuteriobenzo[b]triphenylene

    Uniqueness: The high degree of deuteration in this compound makes it unique, as it can provide insights into the effects of extensive deuteration on the properties and reactivity of PAHs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H14

Molecular Weight

292.4 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriobenzo[b]triphenylene

InChI

InChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D

InChI Key

RAASUWZPTOJQAY-WZAAGXFHSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C3C4=C(C(=C(C(=C4C5=C(C(=C(C(=C5C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1

Origin of Product

United States

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